Febuxostat Acyl Glucuronide

Drug-drug interaction OAT3 inhibition Transporter assay

Febuxostat Acyl Glucuronide is the major acyl-β-D-glucuronide metabolite (~30% of the profiled dose) of febuxostat, formed via UGT1/UGT2 conjugation. Because acyl glucuronides are intrinsically unstable at physiological pH—undergoing hydrolysis and pH-dependent acyl migration—accurate quantification in plasma or impurity profiling is impossible without the authentic, well-characterized standard. This reference standard is essential for stability-indicating LC-MS/MS protocol development, OAT3-mediated drug–drug interaction (DDI) investigations, and ANDA bioequivalence studies. Substituting the parent drug or oxidative metabolites yields erroneous pharmacokinetic and safety data.

Molecular Formula C22H24N2O9S
Molecular Weight 492.5 g/mol
CAS No. 1351692-92-6
Cat. No. B607427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebuxostat Acyl Glucuronide
CAS1351692-92-6
SynonymsFebuxostat acyl glucuronide
Molecular FormulaC22H24N2O9S
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1
InChIKeyZRXRMGPMLDOOKN-FVMGUFKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Febuxostat Acyl Glucuronide (CAS 1351692-92-6): Procurement Guide for Analytical Reference Standards and Metabolite Research


Febuxostat Acyl Glucuronide (Febuxostat AG) is the major acyl-β-D-glucuronide metabolite of the non-purine xanthine oxidase inhibitor febuxostat, formed extensively via UDP-glucuronosyltransferase (UGT) conjugation in the liver [1]. As a pharmacologically active circulating metabolite that constitutes approximately 30% of the profiled dose in human mass balance studies [2], this compound serves as an essential analytical reference standard for febuxostat drug development, bioequivalence studies, impurity profiling, and clinical pharmacokinetic monitoring.

Why Febuxostat Acyl Glucuronide (CAS 1351692-92-6) Cannot Be Substituted with Other Febuxostat Metabolites or Generic Acyl Glucuronide Analogs


Substituting Febuxostat Acyl Glucuronide with the parent febuxostat, its oxidative metabolites (67M-1, 67M-2, 67M-4), or structurally distinct acyl glucuronides (e.g., allopurinol acyl glucuronide) introduces critical analytical and pharmacological errors. Febuxostat AG accounts for ~30% of the administered dose in human excretion and retains potent transporter inhibition activity that differs markedly from the parent compound [1]. In contrast, febuxostat's oxidative metabolites exhibit xanthine oxidase inhibitory potency similar to the parent but lack the acyl glucuronide-specific OAT3-mediated drug-drug interaction liability [2]. Furthermore, acyl glucuronides as a class are chemically unstable at physiological pH, undergoing hydrolysis and pH-dependent intramolecular acyl migration to generate reactive isomers that covalently bind to proteins—behavior that varies significantly depending on the aglycone structure [3]. Therefore, accurate quantification of febuxostat AG in biological matrices or impurity profiling requires the authentic, well-characterized reference standard CAS 1351692-92-6 rather than any generic substitute.

Febuxostat Acyl Glucuronide (CAS 1351692-92-6): Quantitative Evidence Guide for Procurement Decisions


OAT3 Transporter Inhibition Potency: Febuxostat Acyl Glucuronide vs. Parent Febuxostat

Febuxostat AG exhibits potent but distinct OAT3 inhibition kinetics compared to the parent compound. In transfected HEK293 cells, febuxostat AG inhibited OAT3-mediated estrone-3-sulfate transport with an apparent Ki of 6.11 μM, while the parent febuxostat showed stronger inhibition with a Ki of 0.55 μM [1]. Despite the ~11-fold difference in Ki values, mechanistic static modeling incorporating protein binding effects estimated that febuxostat AG contributes materially to the overall OAT3-mediated drug-drug interaction liability, with rivaroxaban systemic exposure predicted to increase 1.47-fold during febuxostat co-administration [1].

Drug-drug interaction OAT3 inhibition Transporter assay Pharmacokinetic modeling

Human Mass Balance and Metabolic Fate: Febuxostat Acyl Glucuronide as the Predominant Circulating Metabolite

In a [14C]-labeled human mass balance study (n=6 healthy male subjects receiving 80 mg oral dose), febuxostat acyl glucuronide accounted for 30% of the profiled radioactive dose in excreta, making it the single most abundant identified metabolite [1]. At 4 hours post-dose, plasma chromatographic analysis revealed that febuxostat AG represented 4% of total plasma radioactivity, ranking behind only the parent febuxostat (85%) and ahead of oxidative metabolites 67M-1 (4%), 67M-2 (5%), and 67M-4 (1%) [1]. The compound is cleared primarily via renal excretion [2].

Pharmacokinetics Mass balance Metabolite profiling Human ADME

Acyl Glucuronide Instability in Biological Matrices: Febuxostat AG Requires Specialized Handling Protocols

Acyl glucuronides as a chemical class are inherently unstable at physiological pH (7.4), undergoing spontaneous hydrolysis back to the parent aglycone and pH-dependent intramolecular acyl migration to generate β-glucuronidase-resistant positional isomers that can covalently bind to plasma proteins [1]. For febuxostat AG specifically, a clinical study enrolling 26 patients receiving fixed-dose febuxostat reported that 'acyl glucuronide metabolite of febuxostat was unstable in human plasma and could not be determined' using standard LC-MS/MS protocols, while the parent febuxostat was successfully quantified [2]. This instability is consistent with the class behavior of acyl glucuronides, which require immediate sample cooling, acidification (pH 3-4), and/or addition of esterase inhibitors to prevent ex vivo degradation and isomerization [1].

Sample stability Acyl migration Bioanalytical method validation Plasma handling

Analytical Reference Standard Purity Specifications: Febuxostat AG vs. Typical Vendor Offerings

Commercially available febuxostat acyl glucuronide reference standards (CAS 1351692-92-6) are typically supplied with purity specifications ranging from >95% to ≥98% as determined by HPLC [1]. The compound is provided as a white solid with a reported melting point of 171-175 °C . Each batch is accompanied by a Certificate of Analysis documenting lot-specific purity, water content, and residual solvent data . This level of characterization meets the requirements for analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) or commercial febuxostat production [2].

Reference standard Purity specification Certificate of Analysis Quality control

Impurity Profiling Context: Febuxostat AG as a Process-Related vs. Metabolite Impurity

In febuxostat drug substance impurity profiling studies using LC-MS/MS, the major identified impurities are process-related species including amide, sec-butyl, des-cyano, and des-acid analogs, rather than the acyl glucuronide metabolite [1]. Febuxostat AG is not a synthetic process impurity but rather a Phase II metabolite formed enzymatically in vivo via UGT conjugation [2]. This distinction is critical for analytical method development: febuxostat AG serves as a metabolite reference standard for bioanalytical and clinical studies, not as a target analyte for drug substance purity testing per se.

Impurity profiling LC-MS/MS Process impurity Metabolite identification

Febuxostat Acyl Glucuronide (CAS 1351692-92-6): Validated Application Scenarios Based on Evidence


Bioanalytical Method Development and Validation for Human Plasma Pharmacokinetic Studies

Febuxostat AG reference standard is required for developing and validating LC-MS/MS methods to quantify the acyl glucuronide metabolite in human plasma. Given the documented instability of this compound in plasma [1], the reference standard is essential for establishing stability-indicating sample handling protocols including immediate cooling, acidification (pH 3-4), and/or addition of esterase inhibitors. Without the authentic standard, accurate quantification of this major circulating metabolite (~30% of profiled dose [2]) is not possible.

In Vitro Drug-Drug Interaction (DDI) Assessment via OAT3 Transporter Inhibition Assays

Febuxostat AG exhibits potent inhibition of organic anion transporter 3 (OAT3) with an apparent Ki of 6.11 μM [3]. This compound is required as a positive control and test article in transfected HEK293 cell-based OAT3 uptake assays to evaluate the contribution of the acyl glucuronide metabolite to the overall DDI liability of febuxostat-containing regimens, particularly when co-administered with OAT3 substrates such as rivaroxaban, enalaprilat, and certain β-lactam antibiotics.

Abbreviated New Drug Application (ANDA) Metabolite Characterization and Quality Control

Regulatory submissions for generic febuxostat products require comprehensive metabolite characterization. Febuxostat AG reference standard (purity >95% to ≥98%) is used for analytical method development, method validation, and quality control applications during ANDA preparation [4]. The reference standard supports demonstration of bioequivalence through accurate quantification of the major acyl glucuronide metabolite in human pharmacokinetic studies.

In Vitro Metabolism Studies Using Human Hepatocytes or Recombinant UGT Enzymes

Febuxostat AG is formed via glucuronidation of febuxostat by UDP-glucuronosyltransferases (UGTs), with the UGT1 and UGT2 families primarily responsible [5]. The authentic reference standard is required to identify and quantify febuxostat AG formation in in vitro metabolism assays using human hepatocytes, liver microsomes, or recombinant UGT isoforms. These studies inform the metabolic pathway elucidation required for regulatory submissions and assess potential UGT-mediated drug-drug interactions.

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